Superior Carbonic Anhydrase-II Inhibition: Nitrophenyl vs. Unsubstituted Phenyl and Halogenated Analogs
In a head-to-head in vitro study, the 4-nitrophenyl analog (Compound 24) demonstrated significantly greater potency against bovine carbonic anhydrase-II (CA-II) compared to its closest structural analogs [1]. The 4-nitrophenyl series as a whole exhibited a lower IC50 range (14–20 μM) than both the 4-unsubstituted phenyl series (IC50 range 24–46 μM) and the 4-chlorophenyl series (IC50 range 31–59 μM) [1]. The most potent compound in the study, a close N-ethyl-morpholine variant of the target compound, achieved an IC50 of 14.68 μM, outperforming the standard inhibitor acetazolamide (IC50 = 18.20 μM) [1].
| Evidence Dimension | Inhibitory potency (IC50) against bovine carbonic anhydrase-II |
|---|---|
| Target Compound Data | IC50 range for 4-nitrophenyl series: 14–20 μM; Most potent analog (Cmpd 24) IC50: 14.68 ± 0.29 μM |
| Comparator Or Baseline | 4-unsubstituted phenyl series (IC50 range 24–46 μM); 4-chlorophenyl series (IC50 range 31–59 μM); Acetazolamide (IC50 18.20 ± 0.43 μM) |
| Quantified Difference | The nitrophenyl series shows a minimum 4 μM improvement in IC50 over the best unsubstituted-phenyl compound and a 17 μM improvement over the best chlorophenyl compound. The lead analog is 1.24-fold more potent than acetazolamide. |
| Conditions | In vitro CA-II inhibition assay; inhibitor concentration 0.5 mM; results reported as mean ± SEM. |
Why This Matters
Procuring a compound from the nitrophenyl series, rather than a generic phenyl or halo-substituted thiazole, guarantees access to a scaffold with a demonstrably higher baseline potency for CA-II inhibition, crucial for projects targeting glaucoma or other CA-related disorders.
- [1] PMC11228576. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. 2024. View Source
